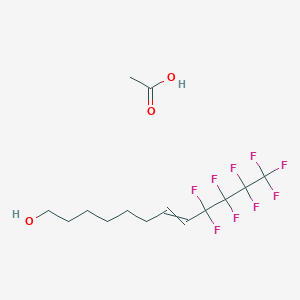
Acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol: is a unique organic compound that combines the properties of acetic acid and a fluorinated alcohol This compound is characterized by the presence of a long carbon chain with multiple fluorine atoms, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol typically involves multiple steps:
Fluorination of Dodecene: The starting material, dodecene, undergoes selective fluorination to introduce fluorine atoms at specific positions. This can be achieved using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride under controlled conditions.
Hydroxylation: The fluorinated dodecene is then subjected to hydroxylation to introduce the hydroxyl group at the terminal position. This can be done using oxidizing agents like osmium tetroxide or potassium permanganate.
Acetylation: Finally, the hydroxylated product is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and advanced fluorination techniques are often employed to ensure efficient and safe production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol can be oxidized to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly at the carbon-carbon double bond, using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated fluorinated alcohols.
Substitution: Various substituted fluorinated alcohols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of novel materials with specific properties such as hydrophobicity and chemical resistance.
Biology and Medicine
In biology and medicine, this compound is studied for its potential use in drug delivery systems. The fluorinated chain can enhance the bioavailability and stability of pharmaceutical agents. Additionally, it is explored for its antimicrobial properties due to the presence of fluorine atoms.
Industry
In the industrial sector, this compound is used in the production of specialty coatings and surfactants. Its ability to lower surface tension makes it ideal for applications in non-stick coatings and water-repellent materials.
Mechanism of Action
The mechanism by which acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol exerts its effects is largely dependent on its chemical structure. The fluorinated chain interacts with lipid membranes, altering their properties and potentially disrupting microbial cell walls. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Trifluoroacetic acid
Uniqueness
Compared to these similar compounds, acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol has a unique combination of a long fluorinated chain and an acetic acid moiety. This dual functionality provides it with distinct properties such as enhanced reactivity and specific interactions with biological systems. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
130483-36-2 |
|---|---|
Molecular Formula |
C14H19F9O3 |
Molecular Weight |
406.28 g/mol |
IUPAC Name |
acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol |
InChI |
InChI=1S/C12H15F9O.C2H4O2/c13-9(14,7-5-3-1-2-4-6-8-22)10(15,16)11(17,18)12(19,20)21;1-2(3)4/h5,7,22H,1-4,6,8H2;1H3,(H,3,4) |
InChI Key |
MDGDKCDRZZSHGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CCCO)CCC=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















